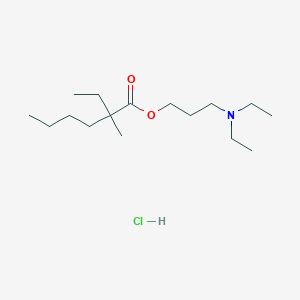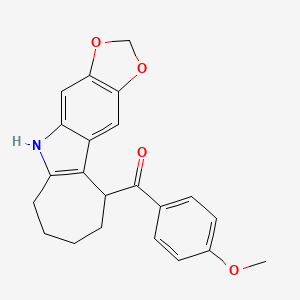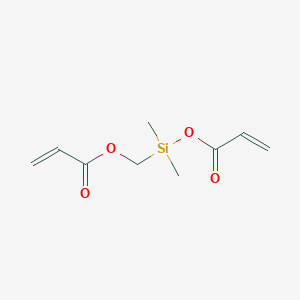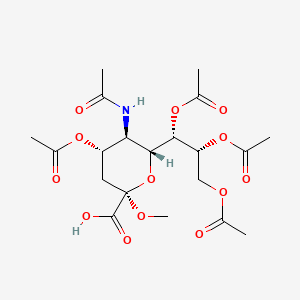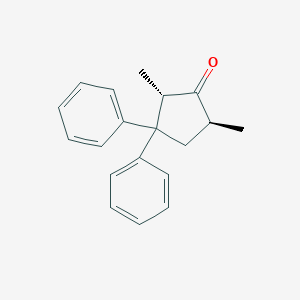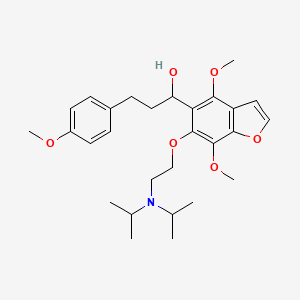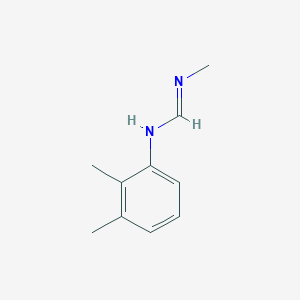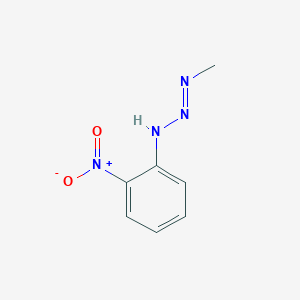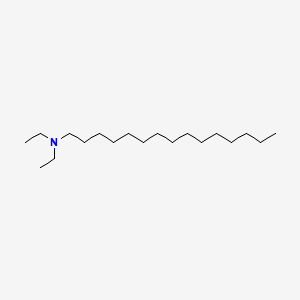
N,N-Diethylpentadecan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethylpentadecan-1-amine: is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a long carbon chain (pentadecane) with a nitrogen atom bonded to two ethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Alkylation of Ammonia: One common method for preparing primary amines involves the alkylation of ammonia with alkyl halides.
Reductive Amination: Another method involves the reductive amination of pentadecanal with diethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production often involves large-scale reductive amination processes due to their efficiency and high yield. The reaction is typically carried out in a solvent like ethanol or methanol under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N-Diethylpentadecan-1-amine can undergo oxidation reactions, typically forming N-oxides.
Reduction: Reduction reactions can convert the amine to its corresponding amine hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Alkyl halides or sulfonyl chlorides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: this compound hydride.
Substitution: Various substituted amines depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Medicine:
Industry:
Wirkmechanismus
The mechanism by which N,N-Diethylpentadecan-1-amine exerts its effects is primarily through its interaction with biological membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylethanamine: A tertiary amine with two methyl groups.
N,N-Diethylhexan-1-amine: Similar structure but with a shorter carbon chain.
Uniqueness: N,N-Diethylpentadecan-1-amine is unique due to its long carbon chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers .
Eigenschaften
CAS-Nummer |
36555-73-4 |
|---|---|
Molekularformel |
C19H41N |
Molekulargewicht |
283.5 g/mol |
IUPAC-Name |
N,N-diethylpentadecan-1-amine |
InChI |
InChI=1S/C19H41N/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(5-2)6-3/h4-19H2,1-3H3 |
InChI-Schlüssel |
BICPURLNGRQXAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



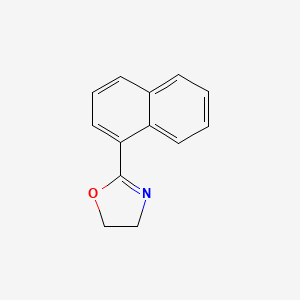

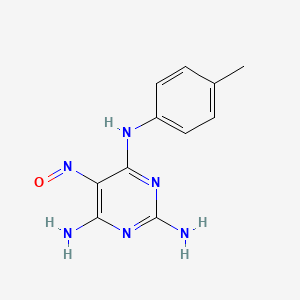
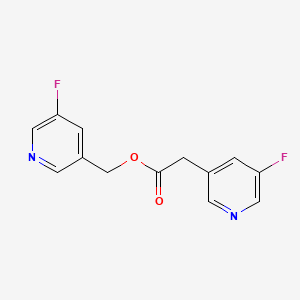
![1,1,8-Trimethyl-4-methylidenedodecahydro-4a,7-methanocyclopenta[b]heptalene-2,5,8,11,11a,12(1h)-hexol](/img/structure/B14664146.png)
